2-Tosyl-2,6-diazaspiro[3.3]heptane
Description
2-Tosyl-2,6-diazaspiro[3.3]heptane (CAS: 1333960-25-0) is a spirocyclic compound featuring a seven-membered bicyclic scaffold with two nitrogen atoms and a tosyl (p-toluenesulfonyl) substituent. Its molecular formula is C₁₂H₁₆N₂O₂S, with a molecular weight of 252.33 g/mol . The tosyl group enhances its utility as a synthetic intermediate, particularly in medicinal chemistry, where it serves as a precursor for further functionalization. The compound is typically stored at room temperature and is noted for its stability under standard conditions .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-10-2-4-11(5-3-10)17(15,16)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQYFDVOQJGXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects :
- The tosyl group introduces steric bulk and electron-withdrawing characteristics, making the compound a reactive intermediate for nucleophilic substitutions .
- Benzyl and tert-butyloxycarbonyl (Boc) groups enhance lipophilicity, influencing membrane permeability in drug candidates .
- Methylsulfonyl and methyl groups reduce molecular complexity, favoring applications in structure-activity relationship (SAR) studies .
- Optical Activity :
Synthesized analogs like (S)-6-benzhydryl-2-((R)-tert-butylsulfinyl)-1-phenyl-2,6-diazaspiro[3.3]heptane exhibit significant optical rotation ([α]²⁰D = -7.00 to -144.21), highlighting the impact of chiral centers on stereochemical outcomes .
Research Findings and Industrial Relevance
- Medicinal Chemistry : Burkhard et al. (2008, 2010) demonstrated the utility of 2,6-diazaspiro[3.3]heptanes as rigid scaffolds in drug design, particularly for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .
- Thermal Stability : Analogs like tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate exhibit high thermal stability (mp: 129–131°C), crucial for industrial-scale synthesis .
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